molecular formula C8H7N5O2 B13988024 3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine

3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine

Cat. No.: B13988024
M. Wt: 205.17 g/mol
InChI Key: XOTQXEAWHVVGPC-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a nitro group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine typically involves the following steps:

    Nitration of 3-Methyl-2-pyridine: The starting material, 3-Methyl-2-pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyridine ring.

    Formation of the Triazole Ring: The nitro-substituted pyridine is then subjected to a cycloaddition reaction with an azide compound to form the 1,2,3-triazole ring. This step often involves the use of copper(I) catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 3-Methyl-5-amino-2-(2H-1,2,3-triazol-2-yl)pyridine.

    Substitution: Various substituted triazole derivatives.

    Oxidation: 3-Carboxy-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine.

Scientific Research Applications

3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-nitro-2-(2H-1,2,4-triazol-2-yl)pyridine: Similar structure but with a different triazole ring.

    3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine: Similar structure but with a different position of the triazole ring.

    3-Methyl-5-nitro-2-(2H-1,2,3-triazol-4-yl)pyridine: Similar structure but with a different substitution pattern on the triazole ring.

Uniqueness

3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interactions with biological targets. The presence of both the nitro and triazole groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

3-methyl-5-nitro-2-(triazol-2-yl)pyridine

InChI

InChI=1S/C8H7N5O2/c1-6-4-7(13(14)15)5-9-8(6)12-10-2-3-11-12/h2-5H,1H3

InChI Key

XOTQXEAWHVVGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2N=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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